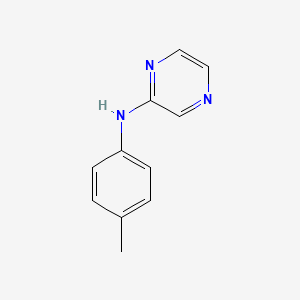
N-(4-methylphenyl)pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)pyrazin-2-amine (NMP) is an amine derivative of pyrazine, which is a heterocyclic organic compound. It is a colorless, volatile liquid and has a molecular weight of 143.19 g/mol. NMP has a wide range of applications in pharmaceuticals, agrochemicals, and other industries. It has been extensively studied and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
N-(4-methylphenyl)pyrazin-2-amine: has been investigated for its potential as an anti-tubercular agent. Researchers have designed and synthesized novel derivatives based on this compound. These derivatives were evaluated for their activity against Mycobacterium tuberculosis H37Ra. Notably, some compounds exhibited significant anti-tubercular activity with low inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Further studies are needed to explore their efficacy and safety .
Allosteric Inhibition of SHP2
The compound 4-methylpyrazin-2-amine has been studied as an allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). SHP2 plays a crucial role in cell signaling pathways. The inhibitor SHP099, which contains this compound, demonstrated high potency and selectivity against SHP2, with an IC50 value of 0.071 µM. This finding suggests its potential in cancer therapy and other diseases related to SHP2 dysregulation .
Mecanismo De Acción
Target of Action
Similar compounds such as pyrazolo derivatives have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation . Another study mentions that pyrazine derivatives have shown anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Mode of Action
This interaction could potentially lead to changes in cellular processes, such as cell cycle regulation .
Biochemical Pathways
If we consider the potential targets, the compound could affect pathways related to cell cycle regulation (in the case of cdk2 inhibition) or pathways related to the survival and proliferation of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines and anti-tubercular activity , suggesting that N-(4-methylphenyl)pyrazin-2-amine could potentially have similar effects.
Propiedades
IUPAC Name |
N-(4-methylphenyl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-9-2-4-10(5-3-9)14-11-8-12-6-7-13-11/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAZCNOYFMSVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)pyrazin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

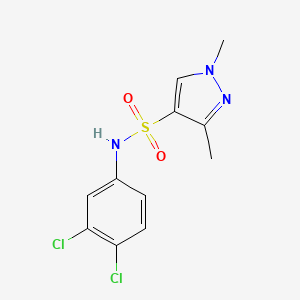
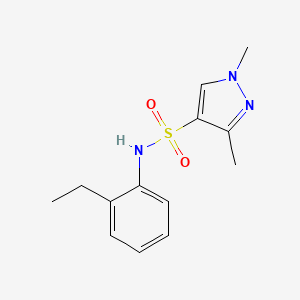

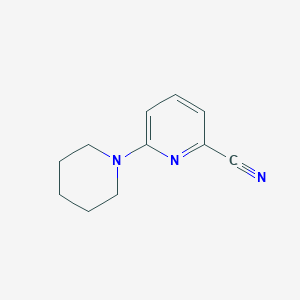
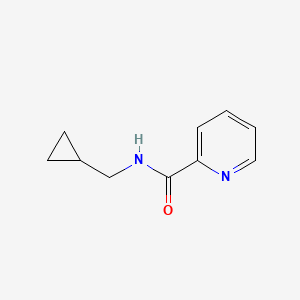
![N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522969.png)
![N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522975.png)

![2-chloro-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6522986.png)
![N-cyclopentyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6522999.png)
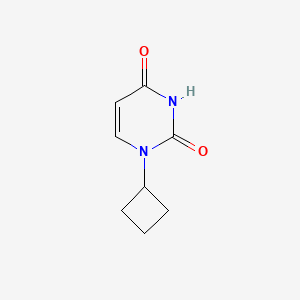
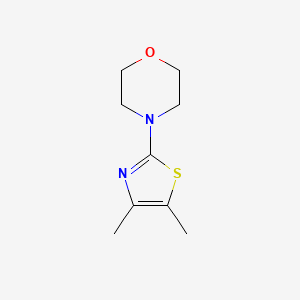
![3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride](/img/structure/B6523034.png)
![2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B6523042.png)